

Generating MART-1 (26-35) Specific T-Cell Clones: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MART-1 (26-35) (human)

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This document provides detailed application notes and protocols for the generation of T-cell clones specific for the melanoma-associated antigen MART-1 (Melanoma Antigen Recognized by T-cells 1), specifically targeting the 26-35 amino acid epitope. These protocols are intended for research and preclinical development purposes.

Introduction

The MART-1 antigen is a transmembrane protein expressed in normal melanocytes and is overexpressed in the majority of melanoma tumors. The 26-35 peptide fragment of MART-1, when presented by the HLA-A2 molecule, is a key target for cytotoxic T lymphocytes (CTLs). The ability to generate and expand T-cell clones that specifically recognize and lyse tumor cells expressing this epitope is of significant interest for adoptive T-cell therapies and for studying the fundamentals of T-cell-mediated anti-tumor immunity.

This guide outlines a comprehensive workflow, from the isolation of peripheral blood mononuclear cells (PBMCs) to the stimulation, cloning, and functional characterization of MART-1 (26-35) specific T-cell clones.

Data Presentation

Table 1: Frequency of MART-1 Specific T-Cells

Population	Frequency in CD8+ T-cells	Reference
Healthy HLA-A2+ Donors	≥1 in 2,500	[1] [2]
Melanoma Patients (HLA-A2+)	≥1 in 2,500	[1] [2]

Table 2: Comparison of MART-1 Peptides for T-Cell Stimulation

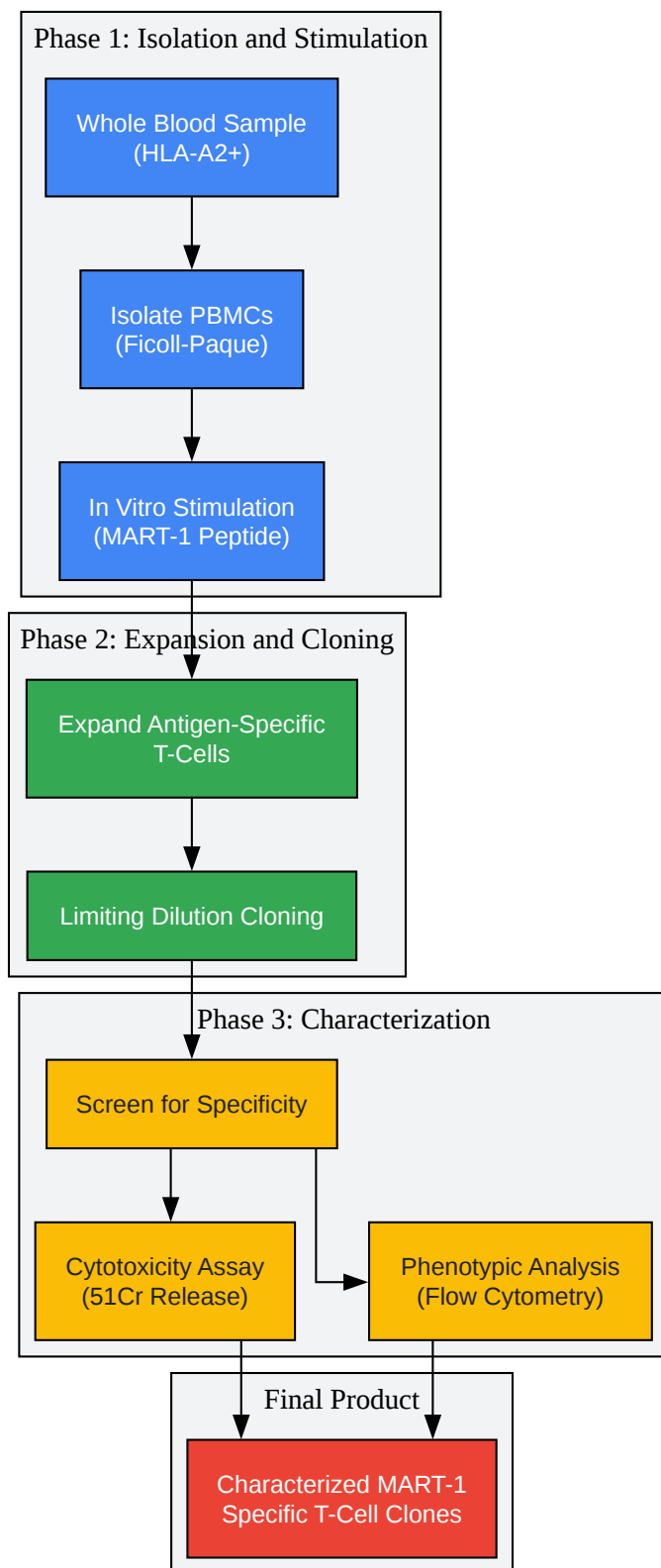
Peptide Sequence	Description	Key Characteristics	Reference
EAAGIGILTV	Native MART-1 (26-35)	The naturally occurring peptide sequence.	[3] [4]
ELAGIGILTV	Analog MART-1 (26-35, A27L)	Alanine at position 27 is replaced with Leucine, increasing binding affinity to HLA-A2 and enhancing immunogenicity.	[3] [4] [5] [6]
AAGIGILTV	Native MART-1 (27-35)	A shorter, also naturally processed epitope.	[3] [4]

Table 3: Cytotoxicity of MART-1 Specific T-Cell Clones

Effector Cells	Target Cells	Effector:Target Ratio	% Specific Lysis	Reference
MART-1 specific CTL clones	T2 cells pulsed with MART-1 peptide	10:1	40-80%	[7]
MART-1 specific CTL clones	HLA-A2+ Melanoma cell lines	20:1	15-80%	[7] [8]
High Avidity MART-1 CTL clones	HLA-A2+ Melanocyte cell lines	Not Specified	80-90%	[7]
MART-1 specific CTLs	T2 cells pulsed with MART-1 A27L peptide	Not Specified	Lysis observed at peptide concentrations as low as 10^{-5} to 10^{-6} μ M	[9]

Experimental Workflow

The overall process for generating MART-1 specific T-cell clones is depicted in the workflow diagram below.



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Caption: Experimental workflow for generating MART-1 specific T-cell clones.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Whole blood collected in heparinized tubes
- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)
- 15 mL and 50 mL conical tubes
- Serological pipettes
- Centrifuge with a swinging-bucket rotor

Procedure:

- Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
- Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the distinct buffy coat layer (containing PBMCs) at the plasma-Ficoll interface to a new 50 mL conical tube.
- Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

- Discard the supernatant and repeat the wash step.
- Resuspend the PBMC pellet in an appropriate cell culture medium for counting and subsequent experiments.

Protocol 2: In Vitro Stimulation of T-Cells with MART-1 Peptide

This protocol outlines the stimulation of PBMCs with the MART-1 (26-35, A27L) analog peptide (ELAGIGILTV) to activate and expand antigen-specific T-cells.[\[6\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Isolated PBMCs
- Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin)
- MART-1 (26-35, A27L) peptide (ELAGIGILTV)
- Recombinant human Interleukin-2 (IL-2)
- 24-well tissue culture plates

Procedure:

- Resuspend PBMCs in complete RPMI-1640 medium at a concentration of $1-2 \times 10^6$ cells/mL.
- Add the MART-1 (26-35, A27L) peptide to the cell suspension at a final concentration of 1-10 $\mu\text{g/mL}$.
- Plate 2 mL of the cell suspension into each well of a 24-well plate.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
- After 2-3 days of culture, add recombinant human IL-2 to a final concentration of 20-50 IU/mL.

- Continue to culture the cells, monitoring their growth and adding fresh medium with IL-2 as needed (typically every 2-3 days). The expansion phase usually lasts for 1-2 weeks.

Protocol 3: Limiting Dilution Cloning of T-Cells

This protocol describes the cloning of antigen-specific T-cells by limiting dilution to obtain monoclonal populations.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Expanded MART-1 specific T-cells
- Feeder cells (e.g., irradiated allogeneic PBMCs)
- Complete RPMI-1640 medium with IL-2 (50 IU/mL)
- Phytohemagglutinin (PHA)
- 96-well round-bottom plates

Procedure:

- Prepare feeder cells by irradiating allogeneic PBMCs (3000-5000 rads).
- Count the expanded MART-1 specific T-cells and perform serial dilutions in complete RPMI-1640 medium to achieve concentrations of 10, 3, 1, and 0.3 cells per 100 μ L.
- In a 96-well round-bottom plate, add 1×10^5 irradiated feeder cells per well in 100 μ L of medium.
- Add 1 μ g/mL PHA to the feeder cell suspension.
- Add 100 μ L of the T-cell dilutions to the wells containing feeder cells. Plate multiple replicates for each dilution.
- Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 10-14 days.
- Screen the wells for T-cell growth under a microscope. Wells from the dilutions where less than 30% of the wells show growth are likely to contain monoclonal populations.

- Expand the positive clones by transferring them to larger wells with fresh feeder cells and IL-2.

Protocol 4: 51Chromium (51Cr) Release Cytotoxicity Assay

This protocol details a standard 4-hour 51Cr release assay to measure the cytotoxic activity of the generated T-cell clones.^{[7][24][25][26][27][28]}

Materials:

- MART-1 specific T-cell clones (effector cells)
- HLA-A2+ melanoma cell line or T2 cells (target cells)
- MART-1 (26-35) peptide
- Sodium Chromate (51Cr)
- Complete RPMI-1640 medium
- 96-well V-bottom plates
- Gamma counter

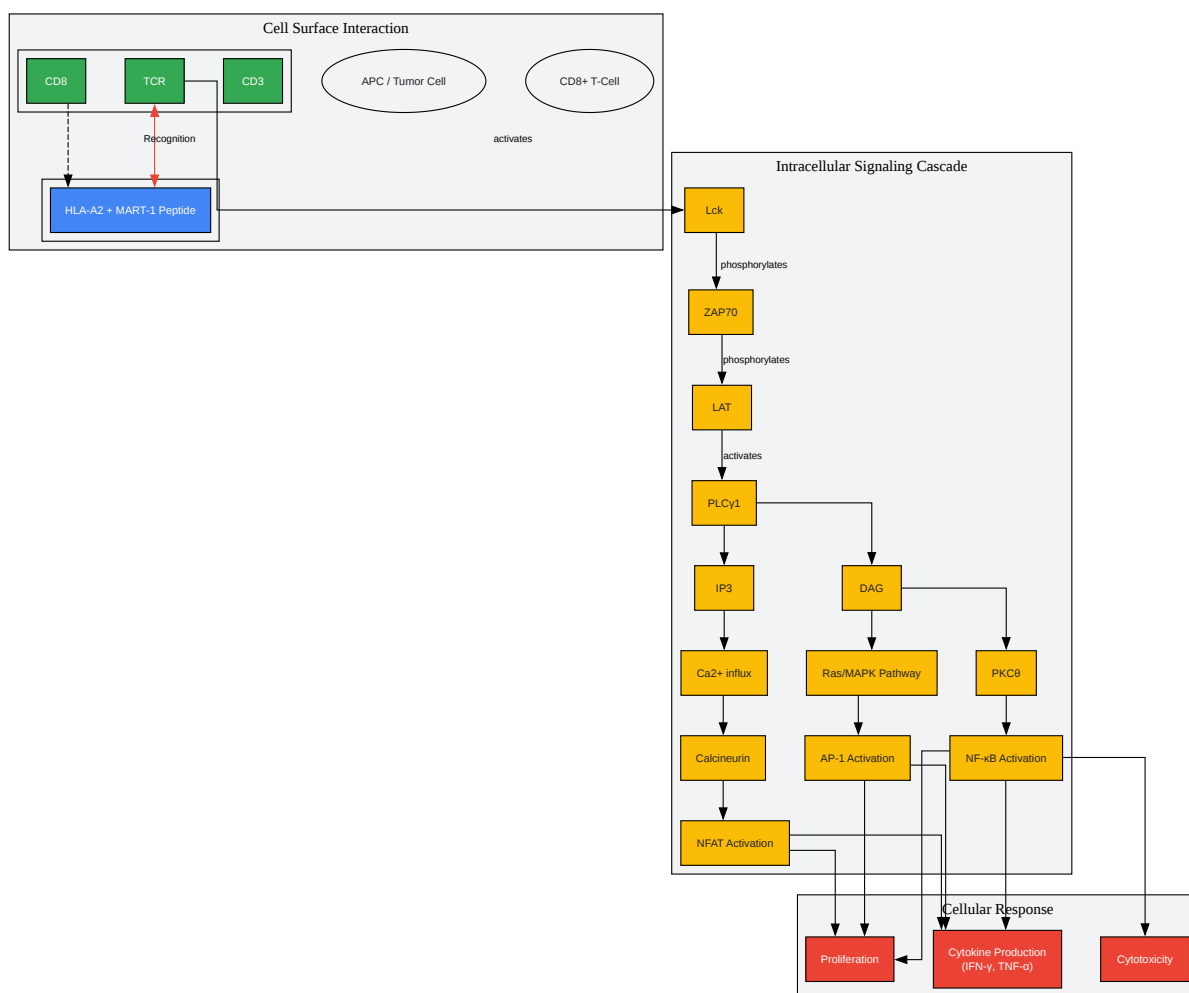
Procedure:

- Label the target cells by incubating 1×10^6 cells with 100 μ Ci of 51Cr in 1 mL of medium for 1-2 hours at 37°C. If using T2 cells, pulse them with 10 μ g/mL of MART-1 peptide during the labeling.
- Wash the labeled target cells three times with medium to remove excess 51Cr.
- Resuspend the target cells at 1×10^5 cells/mL.
- Plate 100 μ L of the target cell suspension (10,000 cells) into each well of a 96-well V-bottom plate.

- Prepare serial dilutions of the effector T-cell clones and add 100 μ L to the wells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
- Prepare control wells:
 - Spontaneous release: Target cells with medium only.
 - Maximum release: Target cells with 1% Triton X-100.
- Centrifuge the plate at 100 x g for 1 minute to pellet the cells and incubate for 4 hours at 37°C.
- After incubation, centrifuge the plate at 200 x g for 5 minutes.
- Carefully collect 100 μ L of the supernatant from each well and measure the radioactivity in a gamma counter.
- Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
$$\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$$

Signaling Pathway

The recognition of the MART-1 peptide presented by HLA-A2 on an antigen-presenting cell (APC) or a tumor cell by the T-cell receptor (TCR) of a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and cytotoxic function.



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Caption: T-cell receptor signaling pathway upon MART-1 recognition.

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